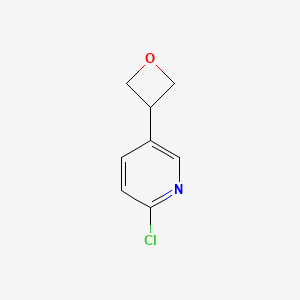
2-Chloro-5-(3-oxetanyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-oxetanyl)pyridine is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . This compound features a pyridine ring substituted with a chloro group at the 2-position and an oxetane ring at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-oxetanyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-bromopyridine with oxetane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
2-Chloro-5-(3-oxetanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
科学研究应用
2-Chloro-5-(3-oxetanyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-5-(3-oxetanyl)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to biological effects .
相似化合物的比较
Similar Compounds
2-Chloro-5-(oxetan-3-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with a chloromethyl group instead of an oxetane ring.
Uniqueness
2-Chloro-5-(3-oxetanyl)pyridine is unique due to the presence of both a chloro group and an oxetane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
属性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
2-chloro-5-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H8ClNO/c9-8-2-1-6(3-10-8)7-4-11-5-7/h1-3,7H,4-5H2 |
InChI 键 |
UVEJXPXFCZOWQF-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)C2=CN=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
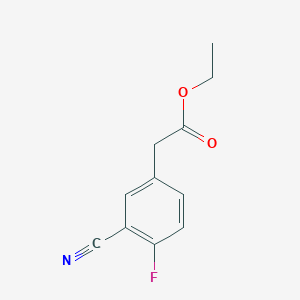
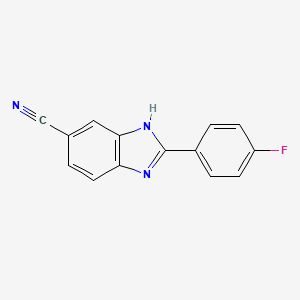
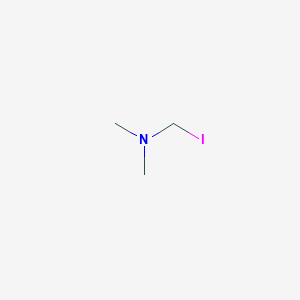
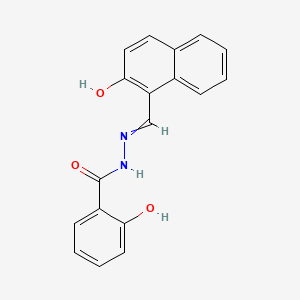
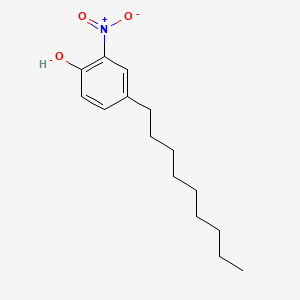
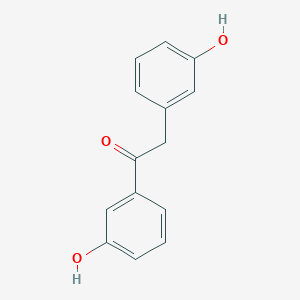
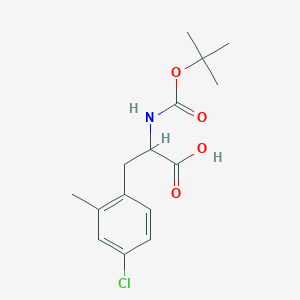
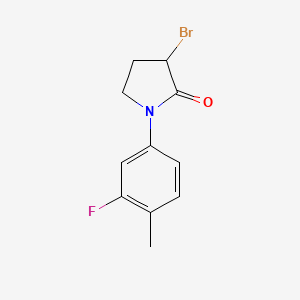
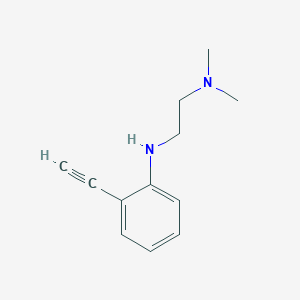
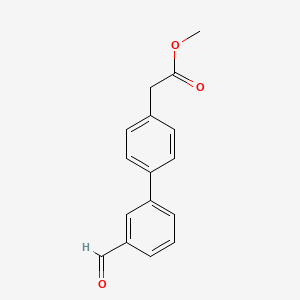
![Benzaldehyde,4-[(3-methyl-3h-imidazo[4,5-b]pyridin-2-yl)methoxy]-](/img/structure/B8506700.png)
![3-Fluorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506709.png)
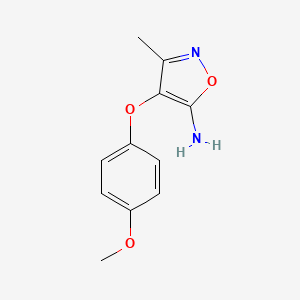
![N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8506739.png)
